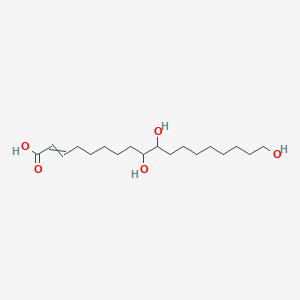
9,10,18-Trihydroxyoctadec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10,18-Trihydroxyoctadec-2-enoic acid is a long-chain fatty acid with three hydroxyl groups located at positions 9, 10, and 18 on the octadec-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,18-Trihydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadec-2-enoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation using osmium tetroxide (OsO4): This reagent is known for its ability to add hydroxyl groups to alkenes, resulting in the formation of vicinal diols.
Epoxidation followed by hydrolysis: The double bond in octadec-2-enoic acid can be epoxidized using peracids, and the resulting epoxide can be hydrolyzed to yield the triol.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
9,10,18-Trihydroxyoctadec-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Acid chlorides: For esterification reactions.
Halogenating agents: Such as thionyl chloride (SOCl2) for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Esterification: Formation of esters.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
9,10,18-Trihydroxyoctadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a signaling molecule.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 9,10,18-Trihydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and immune responses. Additionally, its hydroxyl groups can participate in hydrogen bonding, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
9,12,13-Trihydroxyoctadec-10-enoic acid: Another hydroxy fatty acid with hydroxyl groups at different positions.
9,10,11-Trihydroxyoctadec-12-enoic acid: Similar structure but with hydroxyl groups at positions 9, 10, and 11.
5,8,12-Trihydroxy-9-octadecenoic acid: Hydroxyl groups at positions 5, 8, and 12.
Uniqueness
9,10,18-Trihydroxyoctadec-2-enoic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and interact with specific molecular targets, differentiating it from other hydroxy fatty acids.
Properties
CAS No. |
56765-06-1 |
|---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
9,10,18-trihydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h10,14,16-17,19-21H,1-9,11-13,15H2,(H,22,23) |
InChI Key |
VWQABMJBPXFEGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCO)CCCC(C(CCCCCC=CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















